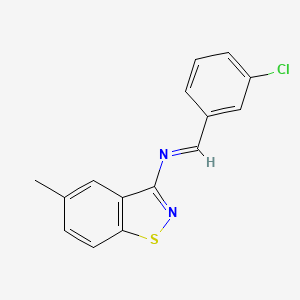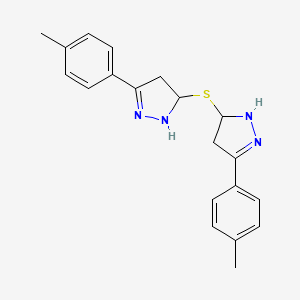![molecular formula C26H28 B12601619 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene CAS No. 649556-32-1](/img/structure/B12601619.png)
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene is an organic compound characterized by its unique structure, which includes two 4-methylphenyl groups attached to a butenyl chain and a p-xylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene typically involves the reaction of 4-methylbenzyl chloride with a suitable butenyl precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The scalability of the synthesis process is crucial for meeting industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules. It serves as a precursor in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and additives for plastics and coatings.
Wirkmechanismus
The mechanism of action of 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethylbenzil: A structurally related compound with similar aromatic rings but different functional groups.
Bis(4-methylphenyl)ethanedione: Another related compound with a different central core structure.
Uniqueness
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene is unique due to its specific combination of aromatic rings and butenyl chain, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
649556-32-1 |
|---|---|
Molekularformel |
C26H28 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
2-[4,4-bis(4-methylphenyl)but-3-enyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C26H28/c1-19-9-14-23(15-10-19)26(24-16-11-20(2)12-17-24)7-5-6-25-18-21(3)8-13-22(25)4/h7-18H,5-6H2,1-4H3 |
InChI-Schlüssel |
UUTFEEFDENHIKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=CCCC2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


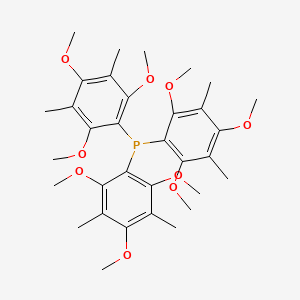

![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
![Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate](/img/structure/B12601546.png)
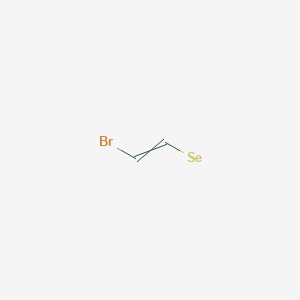
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide](/img/structure/B12601555.png)
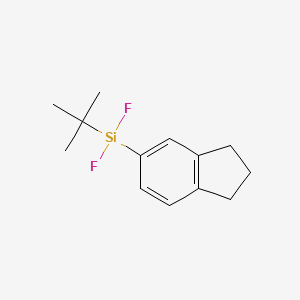
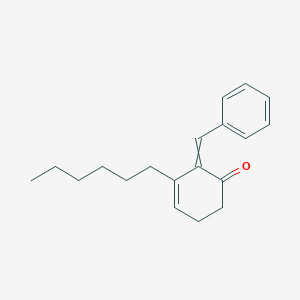
![6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12601571.png)

![Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-](/img/structure/B12601578.png)
